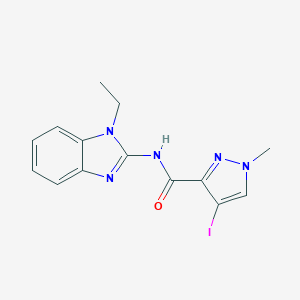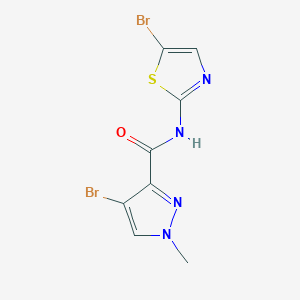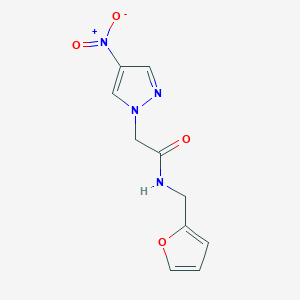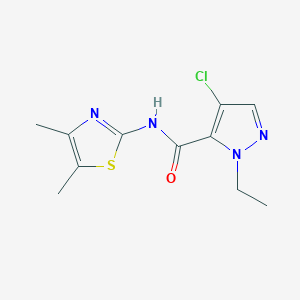![molecular formula C20H14N3O4S+ B280487 3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional nitrophenyl groups attached. Thiazolopyridines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium involves several steps. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with 2-aminothiophenol to form a thiazole intermediate. This intermediate is then reacted with 3-nitrobenzyl bromide under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Chemical Reactions Analysis
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups using appropriate nucleophiles and reaction conditions
Scientific Research Applications
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium is unique compared to other thiazolopyridines due to its specific structure and functional groups. Similar compounds include:
Thiazolopyrimidines: These compounds have a similar thiazole ring fused to a pyrimidine ring and exhibit comparable biological activities.
Thiazolopyridines with different substituents: Variations in the substituents on the thiazole and pyridine rings can lead to differences in biological activity and chemical reactivity.
Indole derivatives: These compounds, which include a thiazole ring fused to an indole ring, also show significant biological activities but differ in their specific interactions and applications.
Properties
Molecular Formula |
C20H14N3O4S+ |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium |
InChI |
InChI=1S/C20H14N3O4S/c1-13-12-28-20-10-18(14-4-2-6-16(8-14)22(24)25)19(11-21(13)20)15-5-3-7-17(9-15)23(26)27/h2-12H,1H3/q+1 |
InChI Key |
ZMQBURLJHATGBV-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CSC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
![3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B280419.png)
![{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B280421.png)



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide](/img/structure/B280428.png)
